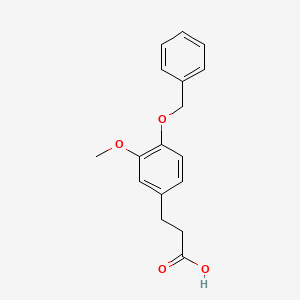
3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common names, and structural formula. It may also include the compound’s purpose or role in industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Renewable Building Block in Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a related compound to 3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid, has been investigated as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This approach can provide specific properties of benzoxazine to various compounds, showing potential for a wide range of applications in materials science (Trejo-Machin et al., 2017).
Biological Activity and Crystal Structure
Studies on ether and ester derivatives of trans-ferulic acid, including methyl and benzyl esters of 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, have demonstrated biological activities such as scavenging free radicals, antioxidant activities, and inhibiting lipid peroxidation and tumor cell growth. These findings highlight its potential in pharmacological and medical research (Obregón-Mendoza et al., 2018).
Synthesis of Benzoxazine Monomers
The synthesis of benzoxazine monomers using a related compound, 1-(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanone, demonstrates the potential of these compounds in creating new materials. This synthesis process can contribute to the development of novel materials with specific thermal and thermo-mechanical properties (Helm et al., 1997).
Influence on Luminescent Properties
Research involving derivatives of 3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid in the formation of lanthanide coordination compounds has shown that these compounds can influence photoluminescence. The presence of electron-releasing or electron-withdrawing groups significantly affects the sensitization efficiency of luminescence, indicating applications in materials science, specifically in the development of luminescent materials (Sivakumar et al., 2010).
Electrosynthesis Applications
Electrosynthesis has been used for hydrogenation in compounds similar to 3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid, illustrating its utility in chemical synthesis processes. This approach can be particularly useful in the efficient and eco-friendly synthesis of various compounds (Korotaeva et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage.
Zukünftige Richtungen
This could involve potential applications for the compound in industry or research, or suggestions for further studies to learn more about the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more information or suggest relevant resources.
Eigenschaften
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEFIQLTGBLFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372900 | |
| Record name | 3-(3-methoxy-4-benzyloxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid | |
CAS RN |
30034-49-2 | |
| Record name | 3-(3-methoxy-4-benzyloxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


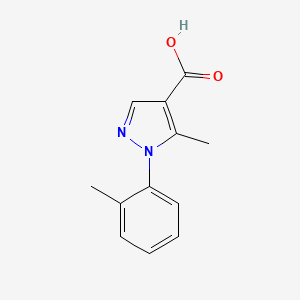
![4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride](/img/structure/B1597579.png)
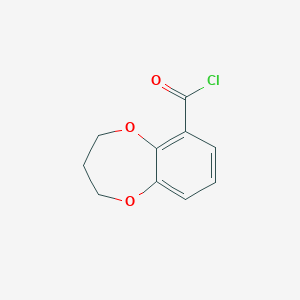

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)
![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)
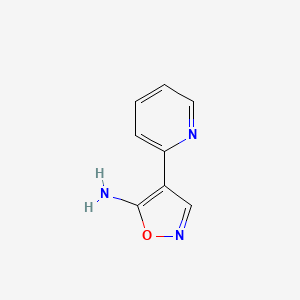
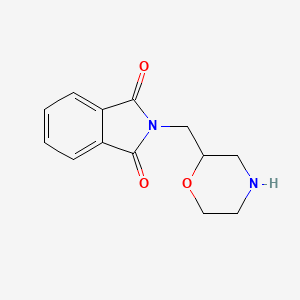
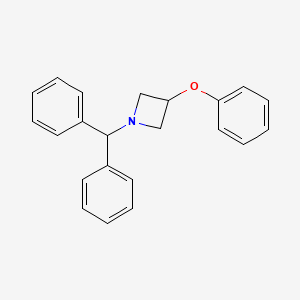
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
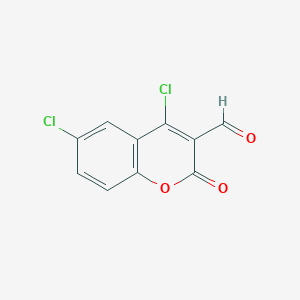
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)